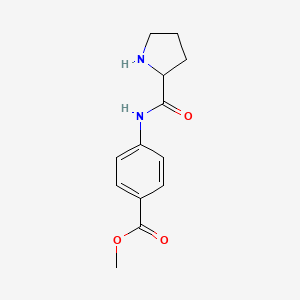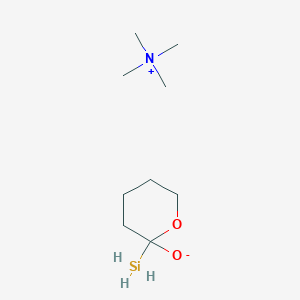
Tetramethylazanium 2-silyloxan-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethylazanium 2-silyloxan-2-olate is a quaternary ammonium compound with a unique structure that combines a tetramethylammonium cation and a silyloxanolate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetramethylazanium 2-silyloxan-2-olate can be synthesized through the reaction of tetramethylammonium hydroxide with a silylating agent. The reaction typically occurs under mild conditions and involves the formation of the silyloxanolate anion. The general reaction is as follows: [ \text{N(CH}_3\text{)}_4\text{OH} + \text{R}_3\text{SiX} \rightarrow \text{N(CH}_3\text{)}_4\text{[SiR}_3\text{O]} + \text{HX} ] where ( \text{R}_3\text{SiX} ) is a silylating agent such as trimethylsilyl chloride.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tetramethylazanium 2-silyloxan-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The silyloxanolate anion can participate in nucleophilic substitution reactions, replacing other groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted organic compounds depending on the reactants used.
Scientific Research Applications
Tetramethylazanium 2-silyloxan-2-olate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in silylation reactions.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for enzymes.
Medicine: Explored for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of tetramethylazanium 2-silyloxan-2-olate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tetramethylammonium cation can stabilize negative charges, while the silyloxanolate anion can participate in nucleophilic attacks. This dual functionality makes it a versatile compound in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Tetramethylammonium hydroxide: Similar in structure but lacks the silyloxanolate anion.
Tetramethylammonium chloride: Contains a chloride anion instead of a silyloxanolate anion.
Trimethylsilyl derivatives: Compounds with similar silyl groups but different cations.
Uniqueness
Tetramethylazanium 2-silyloxan-2-olate is unique due to its combination of a quaternary ammonium cation and a silyloxanolate anion, providing distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specialized applications where both nucleophilic and electrophilic properties are required.
Properties
Molecular Formula |
C9H23NO2Si |
|---|---|
Molecular Weight |
205.37 g/mol |
IUPAC Name |
2-silyloxan-2-olate;tetramethylazanium |
InChI |
InChI=1S/C5H11O2Si.C4H12N/c6-5(8)3-1-2-4-7-5;1-5(2,3)4/h1-4H2,8H3;1-4H3/q-1;+1 |
InChI Key |
IRWJGBOKJNSZNX-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C.C1CCOC(C1)([O-])[SiH3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-[1-(Benzenesulfonyl)propan-2-ylidene]hydroxylamine](/img/structure/B11726770.png)
![1H,5H-Benzo[ij]quinolizin-5-one,2,3,6,7-tetrahydro-1-hydroxy-1-methyl-](/img/structure/B11726772.png)
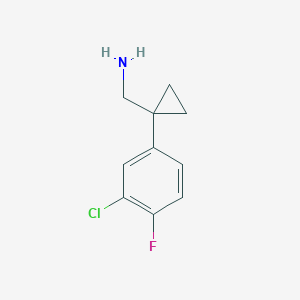
![3-(3-chloro-1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B11726792.png)
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoate](/img/structure/B11726798.png)
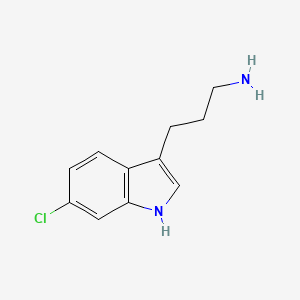
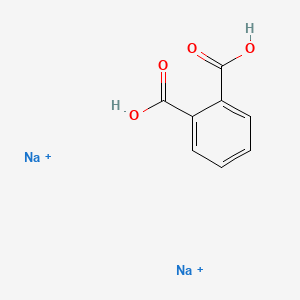
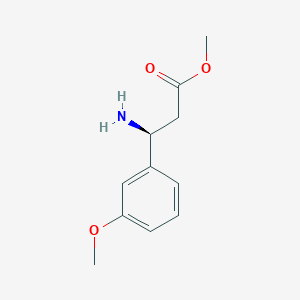
![4-Hydroxy-5-[(2-methylindol-3-ylidene)methyl]-1,3-dihydroimidazole-2-thione](/img/structure/B11726832.png)
![Ethyl 2-[(4-fluorophenyl)hydrazinylidene]propanoate](/img/structure/B11726839.png)
![4-Fluoro-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B11726840.png)
![3-[5-Amino-2-(3-hydroxy-propyl)-benzoimidazol-1-yl]-propan-1-ol](/img/structure/B11726853.png)
![N'-[(4-chlorophenyl)methylidene]-2-cyanoacetohydrazide](/img/structure/B11726860.png)
